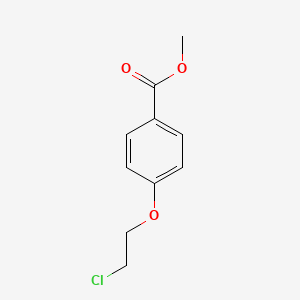

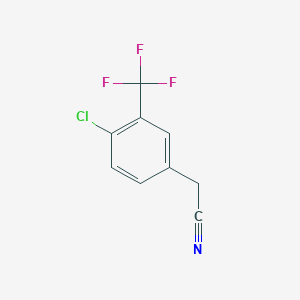

2-(4-氯-3-(三氟甲基)苯基)乙腈

描述

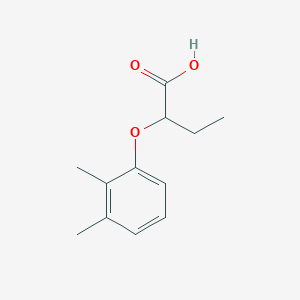

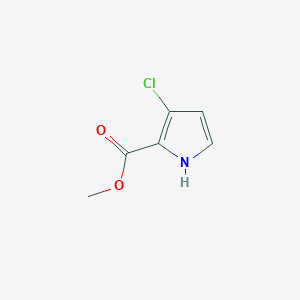

The compound "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" is a chemical entity that features a benzene ring substituted with chloro and trifluoromethyl groups, and an acetonitrile moiety. While the provided papers do not directly discuss this compound, they offer insights into the behavior of similar molecules in acetonitrile, a common solvent for organic reactions, and the influence of substituents like chloro and trifluoromethyl groups on chemical reactivity and stability.

Synthesis Analysis

The synthesis of compounds related to "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" can be inferred from the methodologies described in the papers. For instance, the use of trifluoromethanesulfonic acid in acetonitrile as a catalyst for Friedel-Crafts alkylations suggests a potential pathway for introducing the acetonitrile group onto a benzene ring substituted with chloro and trifluoromethyl groups . The stability of cationic intermediates, as mentioned in the kinetics of elimination reactions of chlorinated compounds, may also be relevant to the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. These substituents can affect the electron density of the benzene ring and the reactivity of the molecule. The presence of the acetonitrile group would contribute to the molecule's polarity and potential reactivity as a nitrile .

Chemical Reactions Analysis

Chemical reactions involving similar compounds in acetonitrile suggest that "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" could undergo nucleophilic substitution reactions, as haloalkanes can react with nucleophiles in this solvent . Additionally, the presence of electron-withdrawing groups could facilitate elimination reactions, as seen with the dehydrochlorination of a chlorinated compound to form a stilbene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile" would likely include high stability in acetonitrile, as indicated by the behavior of similar chlorinated compounds . The electron-withdrawing groups would increase the acidity of protons adjacent to the carbon atoms bearing these groups, potentially affecting the compound's reactivity in acid-catalyzed reactions . The polarity introduced by the acetonitrile group would influence the solubility and may facilitate reactions with polar reagents or solvents.

科学研究应用

医药应用

该化合物用于合成含有三氟甲基(TFM,-CF3)基团的 FDA 批准药物 . TFM 基团因其独特的性质而在许多药物中很常见 . 例如,索拉非尼 27 是一种用于治疗癌症的药物,它是通过将苯胺与 4-氯-3-(三氟甲基)苯基异氰酸酯反应合成的 .

镇痛潜力

一系列 4-[4-氯-3- (三氟甲基)-苯基]-4-哌啶醇 (TFMP) 衍生物已被合成并研究其镇痛潜力 . 这些衍生物使用各种物理和光谱方法进行了表征 .

农用化学品应用

三氟甲基吡啶 (TFMP) 衍生物可以从该化合物合成,广泛应用于农用化学品行业 . 超过 20 种新的含 TFMP 的农用化学品已获得 ISO 通用名称 .

兽医应用

一些 TFMP 衍生物也用于兽医行业 . 这些化合物已获得市场批准,用于各种治疗 .

含氟有机化学品的合成

该化合物用于合成含氟有机化学品,这些化学品在农用化学品、医药和功能材料领域有广泛的应用 .

研究与开发

安全和危害

2-(4-Chloro-3-(trifluoromethyl)phenyl)acetonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

属性

IUPAC Name |

2-[4-chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHNQKBCGYUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407439 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22902-82-5 | |

| Record name | [4-Chloro-3-(trifluoromethyl)phenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)

![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)